

2-Aminocarbazole: A Comprehensive Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on **2-aminocarbazole**, a heterocyclic amine with significant potential in medicinal chemistry and materials science. This document outlines its chemical identity, physicochemical properties, detailed synthesis protocols, and explores its biological significance.

Core Data Presentation

Table 1: Chemical Identifiers and Physicochemical Properties of 2-Aminocarbazole

| Property | Value | Source(s) |
|-------------------|-------------------------|-----------|
| CAS Number | 4539-51-9 | [1] |
| IUPAC Name | 9H-carbazol-2-amine | [1] |
| Molecular Formula | C12H10N2 | [1][2] |
| Molecular Weight | 182.22 g/mol | [1][2] |
| Melting Point | 238-239 °C | [2] |
| Boiling Point | 440.8 °C at 760 mmHg | [2] |
| Density | 1.317 g/cm ³ | [2] |



Experimental Protocols Synthesis of 2-Aminocarbazole

A robust method for the preparation of **2-aminocarbazole** involves a two-step process starting from 9-acetylcarbazole. The procedure includes a Friedel-Crafts type nitration followed by a catalytic reduction.

Step 1: Synthesis of 2-Nitro-9-acetylcarbazole

A mixture of 9-acetylcarbazole, aluminum chloride, and silver nitrate in methylene chloride is stirred at room temperature. The reaction introduces a nitro group at the 2-position of the carbazole ring. Following the reaction, the mixture is worked up by pouring it onto ice containing concentrated hydrochloric acid. The organic layer is then separated, dried, and the solvent is evaporated to yield the crude 2-nitro-9-acetylcarbazole.

Step 2: Reduction to 2-Aminocarbazole

The crude 2-nitro-9-acetylcarbazole is dissolved in ethanol, and a palladium on carbon (10% Pd/C) catalyst is added. Hydrazine hydrate is then added dropwise, and the mixture is refluxed for 2 hours. The catalyst is subsequently removed by filtration. The addition of water precipitates the crude **2-aminocarbazole**, which can be further purified by recrystallization from toluene to afford colorless prisms.

Biological Significance and Logical Relationships

Carbazole derivatives, including **2-aminocarbazole**, have garnered significant interest in drug discovery due to their diverse biological activities. These compounds have been investigated for their potential as anticancer, anti-inflammatory, and neuroprotective agents. While the specific signaling pathways for **2-aminocarbazole** are still under active investigation, the activities of related carbazole compounds suggest potential interactions with key cellular signaling cascades.

For instance, various carbazole derivatives have been shown to modulate the activity of the p53 tumor suppressor pathway and mitogen-activated protein kinase (MAPK) signaling pathways. These interactions can lead to downstream effects such as cell cycle arrest,



apoptosis, and modulation of inflammatory responses. The following diagram illustrates a logical relationship of how a carbazole compound might influence these pathways.

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References

- 1. 2-Aminocarbazole | C12H10N2 | CID 44619 PubChem [pubchem.ncbi.nlm.nih.gov]
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